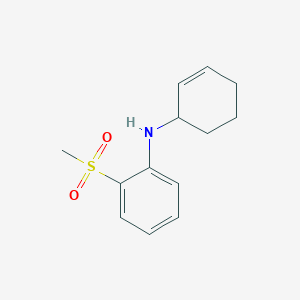![molecular formula C19H20N2O4S B7616835 Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate](/img/structure/B7616835.png)
Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl ester group, an anilino group, and a sulfanylacetyl group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the anilino intermediate: This involves the reaction of aniline with an appropriate acylating agent to form the anilino derivative.
Sulfanylacetylation: The anilino intermediate is then reacted with a sulfanylacetylating agent to introduce the sulfanylacetyl group.
Esterification: Finally, the compound is esterified with ethyl alcohol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Reagents for substitution reactions can vary widely, including halogens, acids, and bases, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.
作用機序
The mechanism of action of Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Ethyl 2-aminobenzoate: A simpler ester derivative with applications in local anesthetics.
2-[(2-Anilino-2-oxoethyl)sulfanyl]acetic acid: A related compound with a similar sulfanylacetyl group but lacking the ethyl ester group.
Uniqueness
Ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with molecular targets, making it valuable in research and industrial applications.
特性
IUPAC Name |
ethyl 2-[[2-(2-anilino-2-oxoethyl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-2-25-19(24)15-10-6-7-11-16(15)21-18(23)13-26-12-17(22)20-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCZUGJUBXUYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
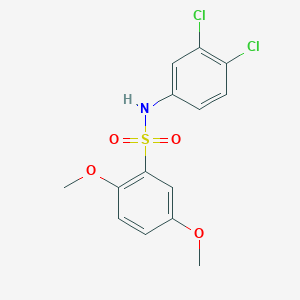
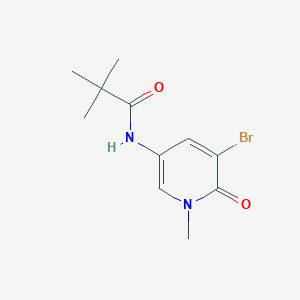
![1-[2-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7616766.png)

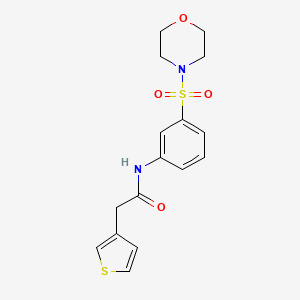
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7616787.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7616793.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)ethanone](/img/structure/B7616798.png)
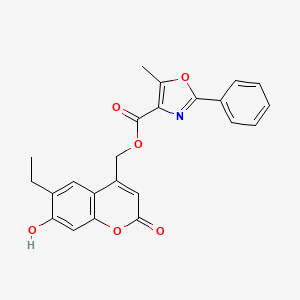
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-ethylpiperidin-2-yl)methanone](/img/structure/B7616810.png)
![methyl 3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carbonyl)piperidine-1-carboxylate](/img/structure/B7616817.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-phenylcyclopropyl)methanone](/img/structure/B7616822.png)
